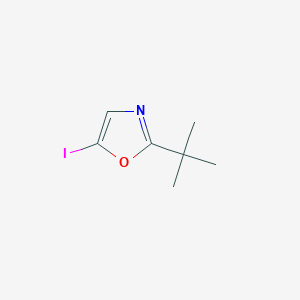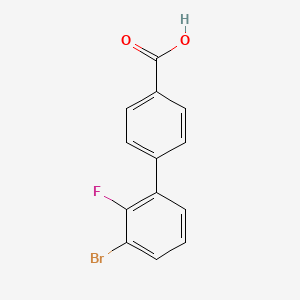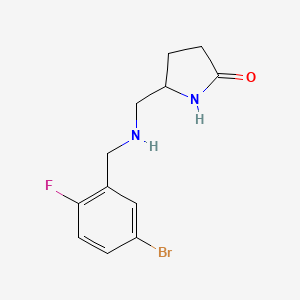
5-(((5-Bromo-2-fluorobenzyl)amino)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((5-Bromo-2-fluorobenzyl)amino)methyl)pyrrolidin-2-one is a synthetic organic compound with the molecular formula C12H14BrFN2O. This compound features a pyrrolidin-2-one core, which is a five-membered lactam ring, substituted with a 5-bromo-2-fluorobenzyl group and an aminomethyl group. The presence of both bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Bromo-2-fluorobenzyl)amino)methyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 5-bromo-2-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with ammonia or an amine to form 5-bromo-2-fluorobenzylamine.
Reductive Amination: The benzylamine intermediate is then subjected to reductive amination with pyrrolidin-2-one in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((5-Bromo-2-fluorobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of imines or amides.
Reduction Products: Reduction can yield secondary or tertiary amines.
Coupling Products: Aryl or alkyl-substituted derivatives are formed through coupling reactions.
Applications De Recherche Scientifique
5-(((5-Bromo-2-fluorobenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The exact mechanism of action of 5-(((5-Bromo-2-fluorobenzyl)amino)methyl)pyrrolidin-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: The parent compound without the benzyl substitution.
5-Bromo-2-fluorobenzylamine: The intermediate used in the synthesis.
N-Substituted Pyrrolidinones: Compounds with different substituents on the nitrogen atom of the pyrrolidinone ring.
Uniqueness
5-(((5-Bromo-2-fluorobenzyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of both bromine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyrrolidin-2-one core makes this compound a versatile scaffold for the development of new bioactive molecules.
Propriétés
Formule moléculaire |
C12H14BrFN2O |
|---|---|
Poids moléculaire |
301.15 g/mol |
Nom IUPAC |
5-[[(5-bromo-2-fluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14BrFN2O/c13-9-1-3-11(14)8(5-9)6-15-7-10-2-4-12(17)16-10/h1,3,5,10,15H,2,4,6-7H2,(H,16,17) |
Clé InChI |
CQRAPRQWBDYPJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1CNCC2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Aminooxy)methyl]-3-methoxyphenol](/img/structure/B13483217.png)

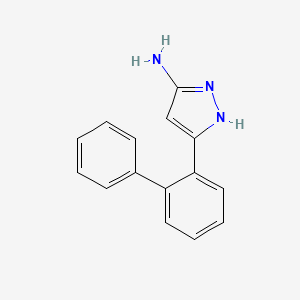
![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
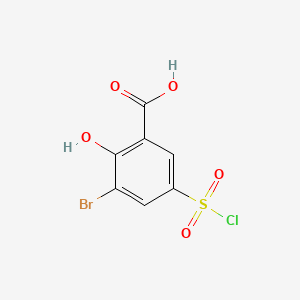
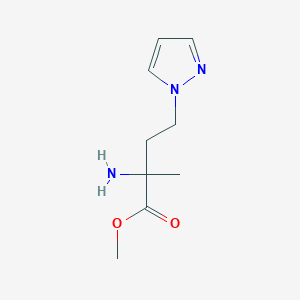

![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)

